2-[(4E)-4-[(6-ETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE
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Overview
Description
2-[(4E)-4-[(6-ETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound that features a unique structure combining benzodioxole, imidazolidinyl, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4E)-4-[(6-ETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This involves the reaction of catechol with ethyl bromoacetate under basic conditions to form the ethoxybenzodioxole intermediate.
Imidazolidinyl Ring Formation: The intermediate is then reacted with an appropriate isocyanate to form the imidazolidinyl ring.
Coupling with Fluorophenyl Acetamide: The final step involves coupling the imidazolidinyl intermediate with 4-fluorophenyl acetamide under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[(4E)-4-[(6-ETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Material Science: Its structural properties could be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions, particularly those involving its target enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-[(4E)-4-[(6-ETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-2,5-dioxo-1-imidazolidinyl}-N-(2-methylphenyl)acetamide
- 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide
Uniqueness
The uniqueness of 2-[(4E)-4-[(6-ETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds, which may lack one or more of these functional groups and therefore exhibit different reactivity and applications.
Properties
Molecular Formula |
C21H18FN3O6 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
2-[(4E)-4-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H18FN3O6/c1-2-29-16-9-18-17(30-11-31-18)8-12(16)7-15-20(27)25(21(28)24-15)10-19(26)23-14-5-3-13(22)4-6-14/h3-9H,2,10-11H2,1H3,(H,23,26)(H,24,28)/b15-7+ |
InChI Key |
GAIUOWGHCALPJR-VIZOYTHASA-N |
SMILES |
CCOC1=CC2=C(C=C1C=C3C(=O)N(C(=O)N3)CC(=O)NC4=CC=C(C=C4)F)OCO2 |
Isomeric SMILES |
CCOC1=CC2=C(C=C1/C=C/3\C(=O)N(C(=O)N3)CC(=O)NC4=CC=C(C=C4)F)OCO2 |
Canonical SMILES |
CCOC1=CC2=C(C=C1C=C3C(=O)N(C(=O)N3)CC(=O)NC4=CC=C(C=C4)F)OCO2 |
Origin of Product |
United States |
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